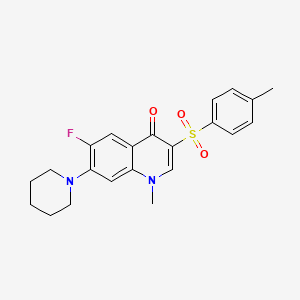

6-fluoro-1-methyl-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-1-methyl-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one, also known as PF-06463922, is a novel small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of the receptor tyrosine kinase, ROS1, which is overexpressed in a variety of cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and cholangiocarcinoma.

Scientific Research Applications

Metabolite Identification and Transporter-Mediated Excretion

6-Fluoro-1-methyl-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one, a compound related to YM758, is explored for its metabolites and their excretion pathways. YM758, an If channel inhibitor, shows its metabolites in urine and plasma, suggesting renal and hepatic uptake pathways involving human organic cation transporter (OCT) and organic anion transporter (OAT) (Umehara et al., 2009).

Antimycobacterial Activity

Research on novel fluoroquinolones, closely related to the mentioned compound, reveals significant antimycobacterial activities in vitro and in vivo against Mycobacterium tuberculosis. These studies focus on the synthesis and evaluation of compounds like 7l, which demonstrate strong activity against both MTB and MDR-TB (Senthilkumar et al., 2009).

Luminescent Properties and Electron Transfer

Naphthalimide model compounds, which share structural similarity with the mentioned compound, exhibit unique luminescent properties. The study of their fluorescence quantum yields and charge separation provides insights into the potential use of similar compounds in optical applications and molecular probes (Gan et al., 2003).

Photochemistry in Aqueous Solutions

Compounds like ciprofloxacin, structurally related to 6-fluoro-1-methyl-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one, undergo significant photochemical reactions in water. These reactions include substitutions and decarboxylation, providing insights into their stability and behavior under various conditions (Mella et al., 2001).

Antibacterial 6,7- and 7,8-Disubstituted Compounds

The study of antibacterial activities in 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids provides insights into the structure-activity relationships essential for antimicrobial potency. These studies help understand how variations in the quinoline structure affect antibacterial effectiveness (Koga et al., 1980).

Antiproliferative Evaluation in Cancer Cell Lines

Derivatives of 6-fluoro-2,3-bis{4-[2-(piperidin-1-yl)ethoxy]phenyl}quinoline exhibit significant antiproliferative activities against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment. The study also explores the mechanism behind their action, including cell cycle arrest and apoptosis induction (Tseng et al., 2011).

properties

IUPAC Name |

6-fluoro-1-methyl-3-(4-methylphenyl)sulfonyl-7-piperidin-1-ylquinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O3S/c1-15-6-8-16(9-7-15)29(27,28)21-14-24(2)19-13-20(25-10-4-3-5-11-25)18(23)12-17(19)22(21)26/h6-9,12-14H,3-5,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTLULCSNPKUMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCCC4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2383365.png)

![tert-butyl N-[rel-(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate](/img/structure/B2383366.png)

![Methyl 8-oxopyrano[3,4-B]pyridine-6-carboxylate](/img/structure/B2383379.png)

![8-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2383381.png)